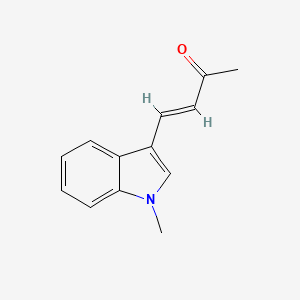

4-(1-methyl-1H-indol-3-yl)but-3-en-2-one

Description

Historical Context and Evolution of Indole-Based Compound Research

The journey of indole (B1671886) chemistry is intrinsically linked to the study of the dye indigo (B80030). wikipedia.orgchemeurope.com The name "indole" itself is a blend of "indigo" and "oleum," stemming from its initial isolation through the treatment of indigo dye with oleum. wikipedia.orgbiocrates.com In 1866, the German chemist Adolf von Baeyer achieved a significant milestone by reducing oxindole (B195798) to indole using zinc dust, and by 1869, he had proposed the chemical formula for indole that is still accepted today. wikipedia.orgchemeurope.com

For the remainder of the 19th century, research was largely driven by the importance of certain indole derivatives as dyestuffs. wikipedia.orgchemeurope.com However, the 1930s marked a pivotal shift in focus. It was discovered that the indole nucleus is a fundamental component of many crucial alkaloids, such as tryptophan and auxins, which intensified scientific interest in the compound. wikipedia.orgchemeurope.com A landmark development in this field was the Fischer indole synthesis, established in 1883 by Emil Fischer. This method remains one of the most dependable ways to synthesize substituted indoles. wikipedia.orgcreative-proteomics.com Over the 20th century, indole's role expanded from a simple organic compound to a vital precursor for a multitude of biologically active molecules, cementing its importance in pharmaceuticals and fragrances. creative-proteomics.com

The Indole Nucleus as a Privileged Scaffold in Bioactive Molecule Design and Discovery

In the realm of medicinal chemistry, the indole nucleus is recognized as a "privileged scaffold." openochem.orgmdpi.com This term, first introduced by Benjamin Evans in 1988, describes molecular frameworks that can bind to multiple, diverse biological targets with high affinity. openochem.org The versatility of the indole structure, a fusion of a benzene (B151609) and a pyrrole (B145914) ring, allows for extensive functionalization, meaning various chemical groups can be attached to the core structure. biocrates.commdpi.com This adaptability significantly alters the biological activity of the resulting derivatives, leading to the discovery of novel therapeutic agents. mdpi.com

The indole scaffold is a cornerstone in modern drug discovery, forming the structural basis for numerous natural products, alkaloids, and synthetic pharmaceuticals. mdpi.comnih.govnih.gov Its presence is noted in a wide array of therapeutic areas, including cancer treatment, management of infectious diseases, anti-inflammatory therapies, and treatments for neurodegenerative diseases. mdpi.comnih.gov The ability of indole derivatives to interact with various biological targets, such as protein kinases and tubulin, makes them highly attractive candidates for drug development. mdpi.comaip.org

Below is a table highlighting examples of FDA-approved drugs that feature the indole scaffold, demonstrating its therapeutic importance.

| Drug Name | Therapeutic Application |

| Sunitinib | Tyrosine kinase inhibitor used in cancer therapy. mdpi.com |

| Indomethacin (B1671933) | Non-steroidal anti-inflammatory drug (NSAID). chemeurope.comarkat-usa.org |

| Sumatriptan | Used for the treatment of migraines. openochem.orgarkat-usa.org |

| Pindolol | A beta-blocker used for managing hypertension. chemeurope.com |

| Ondansetron | An antiemetic used to prevent nausea and vomiting. arkat-usa.org |

Overview of 4-(1-methyl-1H-indol-3-yl)but-3-en-2-one: Structural Significance and Academic Research Focus

The specific compound, this compound, is an example of an N-alkylindole derivative. drugbank.com Its structure consists of an indole ring system where the nitrogen atom of the pyrrole ring is substituted with a methyl group. At the 3-position of the indole ring, a but-3-en-2-one (B6265698) chain is attached. This arrangement of an α,β-unsaturated ketone connected to the indole core is a common feature in molecules designed for biological screening.

Academic research into this specific molecule and its close analogues often involves their synthesis as part of larger chemical libraries to explore their potential biological activities. For instance, studies have designed and synthesized series of indole derivatives to evaluate their efficacy as inhibitors of tubulin polymerization, a key target in cancer chemotherapy. rsc.org Other research has focused on creating indole-based compounds for their antimicrobial properties. nih.gov The synthesis of such compounds often utilizes established chemical reactions, such as the Knoevenagel condensation, to link the indole aldehyde with a ketone-containing moiety. nih.gov

The table below summarizes key identifiers and predicted properties for this compound.

| Property | Value | Source |

| IUPAC Name | (3E)-4-(1-methyl-1H-indol-3-yl)but-3-en-2-one | DrugBank drugbank.com |

| Molecular Formula | C13H13NO | ChemSpider chemspider.com |

| Water Solubility | 0.142 mg/mL | ALOGPS drugbank.com |

| logP | 2.43 | ALOGPS drugbank.com |

| Polar Surface Area | 22 Ų | Chemaxon drugbank.com |

| Rotatable Bond Count | 2 | Chemaxon drugbank.com |

| Rule of Five | Yes | Chemaxon drugbank.com |

Scope and Objectives of Current and Future Research on this compound and its Analogues

Current and future research on this compound and related compounds is directed towards several key objectives. A primary goal is the continued design and synthesis of novel analogues to build diverse chemical libraries. nih.govresearchgate.net These libraries are essential for high-throughput screening against a wide range of biological targets to identify new lead compounds for drug development.

A significant area of focus is oncology, where indole scaffolds have shown considerable promise. aip.orgresearchgate.net Future studies will likely involve modifying the structure of this compound to enhance its potency and selectivity against specific cancer cell lines or molecular targets, such as protein kinases or tubulin. mdpi.comrsc.org

Furthermore, the exploration of antimicrobial applications remains a vital research avenue, driven by the increasing challenge of antibiotic resistance. nih.govnih.gov Researchers will aim to develop indole derivatives that can effectively target resistant bacterial and fungal strains. nih.gov

Another important trend is the development of more efficient and environmentally friendly ("green") synthesis methods. researchgate.netresearchgate.net This includes the use of microwave irradiation, ionic liquids, and solvent-free reactions to produce indole derivatives, reducing the environmental impact of chemical synthesis. researchgate.net The overarching objective is to harness the versatility of the indole scaffold to create novel, effective, and targeted therapeutic agents for a variety of challenging diseases. nih.gov

Structure

3D Structure

Properties

IUPAC Name |

(E)-4-(1-methylindol-3-yl)but-3-en-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO/c1-10(15)7-8-11-9-14(2)13-6-4-3-5-12(11)13/h3-9H,1-2H3/b8-7+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCYQBFAGILCNRB-BQYQJAHWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C=CC1=CN(C2=CC=CC=C21)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)/C=C/C1=CN(C2=CC=CC=C21)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic and Analytical Techniques for Structural Elucidation of 4 1 Methyl 1h Indol 3 Yl but 3 En 2 One and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular skeleton, including the connectivity of atoms and their chemical environment.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectral Interpretation

The ¹H NMR spectrum of 4-(1-methyl-1H-indol-3-yl)but-3-en-2-one provides a wealth of information. The chemical shifts (δ), multiplicities, and coupling constants (J) of the proton signals allow for the unambiguous assignment of each hydrogen atom in the molecule.

The indole (B1671886) ring protons typically appear in the aromatic region of the spectrum. The proton at the C2 position of the indole ring is characteristically observed as a singlet. The protons on the benzene (B151609) portion of the indole ring (H-4, H-5, H-6, and H-7) resonate as multiplets in the downfield region.

The N-methyl group gives rise to a sharp singlet, typically found at approximately 3.7-3.8 ppm. The acetyl methyl protons (CH₃-C=O) also produce a distinct singlet, but further upfield.

A key feature of the spectrum is the signals from the vinylic protons of the but-3-en-2-one (B6265698) side chain. These protons appear as doublets, and their coupling constant is diagnostic of the alkene geometry. For the (E)-isomer, a large coupling constant (typically in the range of 15-16 Hz) is expected, confirming the trans configuration of the double bond.

Table 1: Representative ¹H NMR Spectral Data for this compound

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-2 (Indole) | ~7.50 | Singlet | - |

| H-4 (Indole) | ~7.80 | Doublet | ~7.9 |

| H-5, H-6 (Indole) | ~7.20 - 7.40 | Multiplet | - |

| H-7 (Indole) | ~7.30 | Multiplet | - |

| N-CH₃ | ~3.80 | Singlet | - |

| H-α (vinylic) | ~6.70 | Doublet | ~16.0 |

| H-β (vinylic) | ~7.60 | Doublet | ~16.0 |

Note: Spectral data are representative and can vary slightly based on the solvent and experimental conditions. preprints.org

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectral Interpretation

Complementing the ¹H NMR data, the ¹³C NMR spectrum reveals the chemical environment of each carbon atom in the molecule. The carbonyl carbon of the ketone is the most deshielded, appearing significantly downfield at approximately 198 ppm. chemguide.co.uklibretexts.org

The carbons of the indole ring resonate in the aromatic region (110-140 ppm). The N-methyl carbon signal is observed in the aliphatic region, typically around 33 ppm. The carbon of the acetyl methyl group appears further upfield, around 28 ppm. The two vinylic carbons of the enone system can also be distinguished within the aromatic region.

Table 2: Representative ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Chemical Shift (δ, ppm) |

|---|---|

| C=O (Ketone) | ~198.0 |

| C-β (vinylic) | ~140.0 |

| C-α (vinylic) | ~125.0 |

| Indole Quaternary Carbons (C3a, C7a) | ~137.0, ~128.0 |

| Indole CH Carbons (C2, C4, C5, C6, C7) | ~110.0 - 130.0 |

| N-CH₃ | ~33.0 |

Note: Assignments are based on data from analogous indole and enone structures. semanticscholar.orgresearchgate.net

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. jyoungpharm.org The spectrum of this compound displays several characteristic absorption bands that confirm its key structural features.

The most prominent peak is the strong absorption band for the carbonyl (C=O) stretching vibration of the α,β-unsaturated ketone. This band is typically observed in the range of 1650-1670 cm⁻¹, a lower frequency than that of a saturated ketone due to conjugation with the C=C double bond. orientjchem.org

Other significant peaks include the C=C stretching vibrations from the alkene and the aromatic indole ring, which appear in the 1450-1620 cm⁻¹ region. researchgate.net The stretching vibrations for aromatic and vinylic C-H bonds are typically found above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl groups appears just below 3000 cm⁻¹. nih.gov

Table 3: Key FT-IR Absorption Bands for this compound

| Vibrational Mode | Frequency Range (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3050 - 3150 | Medium |

| Aliphatic C-H Stretch | 2850 - 2980 | Medium |

| C=O Stretch (α,β-unsaturated ketone) | ~1660 | Strong |

| C=C Stretch (Aromatic/Alkene) | 1450 - 1620 | Medium-Strong |

Note: Frequencies are characteristic values for the specified functional groups. jst.go.jpresearchgate.net

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry provides crucial information about the molecular weight and elemental composition of a compound. For this compound (C₁₃H₁₃NO), the molecular ion peak [M]⁺ would be observed at a mass-to-charge ratio (m/z) of 199.

The fragmentation pattern in the mass spectrum offers further structural confirmation. A common and significant fragmentation involves the cleavage of the butenone side chain. The most stable fragment is often the 1-methylindol-3-ylmethylene cation, which results from cleavage of the bond between the indole ring and the side chain, leading to a prominent peak. researchgate.net

Table 4: Predicted Mass Spectrometry Fragments for this compound

| Fragment Ion | Proposed Structure | m/z |

|---|---|---|

| [M]⁺ | C₁₃H₁₃NO⁺ | 199 |

| [M - CH₃]⁺ | Loss of a methyl radical | 184 |

| [M - COCH₃]⁺ | Loss of an acetyl radical | 156 |

| [C₁₀H₁₀N]⁺ | 1-methylindol-3-ylmethylene cation | 144 |

Note: The fragmentation pathway can be influenced by the ionization method used. nih.gov

X-ray Crystallography for Absolute Configuration and Solid-State Structure Determination of Related Compounds

While a crystal structure for this compound itself may not be widely reported, analysis of closely related indole-based chalcones and enones via single-crystal X-ray diffraction provides invaluable insight into the expected solid-state conformation. documentsdelivered.com

Studies on compounds like (E)-3-(Aryl)-1-(1-ethyl-1H-indol-3-yl)prop-2-en-1-one reveal that the indole ring system is essentially planar. nih.govnih.gov The enone side chain (–C=C–C=O) also tends to be planar or nearly planar to maximize conjugation. The dihedral angle between the plane of the indole ring and the enone moiety can vary depending on the substituents and crystal packing forces. nih.gov

Computational Chemistry and in Silico Approaches in the Study of 4 1 Methyl 1h Indol 3 Yl but 3 En 2 One and Analogues

Density Functional Theory (DFT) for Electronic Structure and Reactivity Analysis

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. researchgate.net It has emerged as a predominant technique due to its versatility and computational efficiency. researchgate.net DFT calculations are employed to determine equilibrium geometries, binding energies, and electronic properties of molecules, providing crucial parameters for understanding their behavior. researchgate.netbsu.by For indole (B1671886) derivatives, DFT methods like B3LYP with basis sets such as 6-311++G(d,p) are commonly used to analyze properties that govern their reactivity and interactions. researchgate.netbsu.by

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding chemical reactivity. wikipedia.orglibretexts.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the lowest energy orbital capable of accepting electrons. researchgate.netresearchgate.net The energy of the HOMO is related to the ionization potential, and the LUMO energy is related to the electron affinity. researchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. A small energy gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO, facilitating electron transfer. nih.gov In molecules like 4-(1-methyl-1H-indol-3-yl)but-3-en-2-one, the analysis of the HOMO-LUMO gap helps in predicting its charge transfer properties and kinetic reactivity. researchgate.net The delocalization of the ten π-electrons in the indole core contributes significantly to the electronic properties and the energy of these frontier orbitals. nih.gov

Table 1: Representative Frontier Orbital Energies and Energy Gaps for Indole-Based Compounds Calculated via DFT Note: These values are illustrative and based on typical findings for indole derivatives in the literature. Actual values for this compound would require specific calculation.

| Compound Analogue | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE in eV) |

|---|---|---|---|

| Indole-3-carboxaldehyde (B46971) | -6.15 | -1.85 | 4.30 |

| 1-Methylindole (B147185) | -5.80 | -0.95 | 4.85 |

Molecular Electrostatic Potential (MESP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive behavior. researchgate.net The MESP surface illustrates the electrostatic potential experienced by a positive point charge at various locations on the molecule's surface. Different colors are used to represent regions of varying potential: red typically indicates areas of negative electrostatic potential (electron-rich, susceptible to electrophilic attack), while blue denotes regions of positive potential (electron-poor, susceptible to nucleophilic attack). researchgate.net Green represents neutral or weakly charged regions. researchgate.net

For this compound, an MESP map would reveal electron-rich areas around the carbonyl oxygen of the butenone moiety, making it a likely site for hydrogen bond acceptance and interaction with electrophiles. The indole ring, particularly the fused benzene (B151609) part, would show regions of negative potential above and below the plane, characteristic of aromatic systems. This analysis is crucial for understanding non-covalent interactions, such as those in biological systems, and for predicting sites of chemical reactions. researchgate.netrsc.org

Frontier Molecular Orbital (FMO) theory simplifies the prediction of reaction outcomes by focusing on the interaction between the HOMO of one reactant and the LUMO of another. wikipedia.orgpku.edu.cn This theory is based on the principle that the most significant attractions and repulsions between molecules as they approach each other involve their frontier orbitals. wikipedia.org The interaction between the occupied orbitals of one molecule and the unoccupied orbitals of another leads to attraction and bond formation. wikipedia.orglibretexts.org

FMO theory is highly successful in explaining pericyclic reactions, such as cycloadditions (e.g., Diels-Alder reactions), sigmatropic rearrangements, and electrocyclic reactions. wikipedia.org For this compound, the conjugated butenone system can act as a dienophile in Diels-Alder reactions. FMO theory would be used to predict the feasibility and stereoselectivity of such a reaction by analyzing the symmetry and energy levels of its LUMO interacting with the HOMO of a diene. wikipedia.org Understanding the distribution and energy of these frontier orbitals allows chemists to predict how the molecule will react under various conditions, guiding synthetic strategies. pku.edu.cn

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a small molecule (ligand) when bound to a larger molecule, typically a protein receptor or enzyme, to form a stable complex. researchgate.net This method is fundamental in structure-based drug design for predicting the binding mode and affinity of a ligand to a biological target. frontiersin.org For analogues of this compound, docking studies are used to screen their potential as inhibitors or modulators of various enzymes and receptors. nih.govnih.govalliedacademies.org

Docking algorithms explore various possible conformations of the ligand within the binding site of a macromolecule and score them based on a function that estimates the binding affinity (often expressed in kcal/mol). nih.gov A lower docking score generally indicates a more favorable binding interaction. These simulations can successfully predict how indole derivatives accommodate themselves within the active sites of targets like kinases, proteases, or receptors like the benzodiazepine (B76468) receptor. nih.govmdpi.com

Studies on similar indole-based compounds have shown their potential to bind to a wide range of biological targets. nih.govnih.govmdpi.com The binding mode reveals the specific orientation of the ligand, highlighting which parts of the molecule are crucial for interaction. For example, docking might predict that the indole scaffold of this compound fits into a hydrophobic pocket, while the butenone side chain forms specific interactions with polar residues. nih.gov

Table 2: Illustrative Molecular Docking Scores of Indole Analogues Against a Hypothetical Kinase Target Note: These values are representative examples to illustrate typical docking results. The target and scores are hypothetical.

| Compound | Docking Score (kcal/mol) | Predicted Inhibition Constant (Ki, nM) |

|---|---|---|

| Staurosporine (Reference Inhibitor) | -10.5 | 15.0 |

| Indole Analogue A | -9.2 | 85.5 |

| Indole Analogue B | -8.5 | 250.1 |

A detailed analysis of the docked pose provides insights into the specific non-covalent intermolecular forces that stabilize the ligand-receptor complex. frontiersin.org These interactions are crucial for binding affinity and specificity. The indole scaffold is particularly versatile in this regard. mdpi.com

Key interactions for indole derivatives typically include:

Hydrogen Bonding: The carbonyl oxygen of the butenone moiety in this compound can act as a hydrogen bond acceptor, forming bonds with donor residues like arginine, lysine (B10760008), or serine in the binding pocket. nih.gov

Pi-stacking and Hydrophobic Interactions: The aromatic indole ring is well-suited for π-π stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan. mdpi.comresearchgate.net It can also engage in hydrophobic interactions with nonpolar residues like leucine, valine, and isoleucine. researchgate.net

Cation-π Interactions: The electron-rich indole ring can interact favorably with cationic residues like lysine and arginine. nih.gov

Understanding these interactions at an atomic level is essential for rational drug design, allowing for the modification of the ligand's structure to enhance binding affinity and selectivity. frontiersin.org

Table 3: Common Intermolecular Interactions Observed for Indole Derivatives in Protein Binding Sites

| Interaction Type | Ligand Moiety Involved | Interacting Amino Acid Residues |

|---|---|---|

| Hydrogen Bonding (Acceptor) | Carbonyl Oxygen | Ser, Thr, Lys, Arg, His |

| π-π Stacking | Indole Ring | Phe, Tyr, Trp, His |

| Hydrophobic Interactions | Indole Ring, Methyl Group | Ala, Val, Leu, Ile, Met |

Mechanistic Investigations through Computational Studies

Computational studies, particularly those employing Density Functional Theory (DFT), are pivotal in elucidating the intricate details of chemical reaction mechanisms. numberanalytics.com For analogues of this compound, which feature an α,β-unsaturated ketone system conjugated with an indole nucleus, these studies can unravel the pathways of important synthetic transformations like cycloaddition reactions.

Cycloaddition reactions are fundamental in organic synthesis for the construction of cyclic compounds. The indole moiety can participate in such reactions, and computational analysis helps to determine the nature of the reaction pathway. For instance, in [4+2] cycloaddition reactions (Diels-Alder type), the process can be either concerted (synchronous or asynchronous) or stepwise.

Computational models of cycloaddition reactions involving indole derivatives often reveal the nuanced nature of the bond-forming processes. A synchronous mechanism implies that both new bonds are formed simultaneously, whereas an asynchronous mechanism involves one bond forming to a greater extent than the other in the transition state. Stepwise mechanisms, on the other hand, proceed through a distinct intermediate.

For cycloaddition reactions involving indole analogues, computational studies have shown that the mechanism can be influenced by factors such as the nature of the substituents, the dienophile, and the reaction conditions. researchgate.net DFT calculations can map the potential energy surface of the reaction, identifying the lowest energy pathway and thus the most probable mechanism. For example, studies on the cycloaddition of indolynes have utilized computational methods to understand the formal [4+2] and [2+2] cycloaddition pathways. nih.gov While specific studies on this compound are not prevalent, the principles derived from related systems suggest that its enone moiety could participate in cycloadditions, with the mechanism likely being predictable through similar computational approaches.

| Reaction Type | Possible Mechanisms | Influencing Factors | Computational Method |

| [4+2] Cycloaddition | Synchronous, Asynchronous, Stepwise | Substituents, Dienophile, Solvent | DFT, B3LYP |

| [2+2] Cycloaddition | Stepwise (via diradical or zwitterionic intermediate) | Photochemical/Thermal conditions | CASSCF, DFT |

| 1,3-Dipolar Cycloaddition | Concerted (asynchronous) | Nature of dipole and dipolarophile | DFT, MP2 |

This table provides a generalized overview of cycloaddition reaction mechanisms and the computational methods used to study them, which are applicable to indole-containing systems.

A cornerstone of mechanistic computational chemistry is the characterization of transition states and the mapping of the entire energy landscape of a reaction. The transition state is a critical point on the potential energy surface that separates reactants from products. Its geometry and energy determine the activation barrier and thus the rate of the reaction.

For reactions involving indole derivatives, computational methods like DFT are used to locate and characterize the transition state structures. acs.org Frequency calculations are then performed to confirm that the located structure is a true transition state, characterized by a single imaginary frequency corresponding to the motion along the reaction coordinate.

The energy landscape provides a comprehensive view of the reaction, including reactants, products, intermediates, and transition states. By mapping this landscape, chemists can understand the thermodynamics and kinetics of the reaction. For example, computational studies on the isomerization of indole have used DFT to calculate the energies of various intermediates and transition states, providing a detailed picture of the reaction pathway. acs.org Similar approaches applied to reactions of this compound would allow for a rationalization of its reactivity and the prediction of reaction outcomes under different conditions.

| Computational Task | Description | Key Information Obtained |

| Geometry Optimization | Finding the lowest energy structure for reactants, products, and intermediates. | Stable molecular geometries. |

| Transition State Search | Locating the saddle point on the potential energy surface between reactants and products. | Geometry and energy of the transition state. |

| Frequency Calculation | Calculating vibrational frequencies to characterize stationary points. | Confirmation of minima (no imaginary frequencies) and transition states (one imaginary frequency). |

| Intrinsic Reaction Coordinate (IRC) | Following the reaction path from the transition state to reactants and products. | Confirmation that the transition state connects the desired reactants and products. |

This table outlines the key computational tasks involved in characterizing a reaction mechanism.

Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics Studies

QSAR and cheminformatics are powerful in silico tools used to correlate the chemical structure of compounds with their biological activities. nih.gov These methods are particularly valuable in drug discovery for prioritizing compounds for synthesis and biological testing.

The prediction of biological activity spectra for a novel compound like this compound can be achieved using computational tools that leverage large databases of known bioactive molecules. nih.gov Software such as PASS (Prediction of Activity Spectra for Substances) analyzes the structure of a query molecule and predicts a wide range of potential pharmacological effects and mechanisms of action based on the structure-activity relationships derived from its training set. researchgate.netjbiochemtech.com

For indole derivatives, which are known to possess a wide array of biological activities, these predictions can be particularly insightful. rsc.org A QSAR model for a series of indole analogues might use various molecular descriptors (e.g., electronic, steric, hydrophobic) to build a mathematical relationship with a specific biological activity, such as anticancer or antimicrobial effects. mdpi.comresearchgate.net For instance, a 2D-QSAR study on 1H-3-indolyl derivatives identified key structural features contributing to their antioxidant activity. mdpi.com

| Descriptor Type | Examples | Relevance to Biological Activity |

| Electronic | Dipole moment, HOMO/LUMO energies, Atomic charges | Governs electrostatic interactions, reactivity, and binding affinity. |

| Steric | Molecular volume, Surface area, Molar refractivity | Influences how a molecule fits into a receptor binding site. |

| Hydrophobic | LogP, Polar surface area (PSA) | Affects membrane permeability and distribution in the body. |

| Topological | Connectivity indices, Shape indices | Encodes information about the branching and shape of the molecule. |

This interactive table showcases common descriptors used in QSAR models and their significance.

Beyond predicting the biological activity itself, in silico methods are crucial for assessing the pharmacokinetic properties of a compound, often referred to as ADME (Absorption, Distribution, Metabolism, and Excretion). jksus.orgresearchgate.net A compound's biological activity is only relevant if it can reach its target in the body in sufficient concentration and for an adequate duration.

Cheminformatics tools and web servers can predict a range of ADME properties for compounds like this compound based on its structure. These predictions help in the early stages of drug discovery to identify potential liabilities, such as poor absorption or rapid metabolism, that could lead to the failure of a drug candidate in later stages. For many indole derivatives, in silico ADME predictions have been performed to evaluate their drug-likeness. eurekaselect.comresearchgate.netnih.gov

| ADME Parameter | Description | Importance in Drug Discovery |

| Absorption | The process by which a drug enters the bloodstream. Often predicted by models of human intestinal absorption (HIA) and Caco-2 permeability. | Determines oral bioavailability. |

| Distribution | The reversible transfer of a drug from one location to another within the body. Key parameters include plasma protein binding (PPB) and blood-brain barrier (BBB) penetration. | Affects the concentration of the drug at its target site. |

| Metabolism | The chemical modification of a drug by enzymes, primarily in the liver by Cytochrome P450 (CYP) enzymes. | Influences the half-life and potential toxicity of a drug. |

| Excretion | The removal of a drug and its metabolites from the body. | Determines the duration of action and potential for accumulation. |

This interactive table summarizes key pharmacokinetic parameters and their importance, which can be predicted using in silico methods.

Design and Synthesis of Novel Analogues and Hybrid Structures Derived from the 4 1 Methyl 1h Indol 3 Yl but 3 En 2 One Scaffold

Strategic Modifications on the Indole (B1671886) Ring System

The indole nucleus is a prevalent pharmacophore in numerous natural products and synthetic drugs, making it a prime target for structural modification to modulate biological activity. researchgate.netrsc.org Strategic substitutions on the indole ring of the 4-(1-methyl-1H-indol-3-yl)but-3-en-2-one scaffold can significantly influence its interaction with biological targets.

N-Substitution Patterns and Their Impact on Biological Activity

The nitrogen atom at position 1 (N-1) of the indole ring is a critical site for modification. Altering the substituent at this position can impact the molecule's lipophilicity, electronic properties, and steric profile, thereby affecting its biological efficacy. In the parent compound, this position is occupied by a methyl group.

Research on related indole structures has demonstrated that the nature of the N-1 substituent is a key determinant of activity. For instance, in a series of N-substituted indole derivatives developed as potential anti-inflammatory and antioxidant agents, the introduction of various heterocyclic moieties via an ethyl linker at the N-1 position led to compounds with significant COX-2 inhibitory action. researchgate.net Similarly, studies on indole-chalcone hybrids have shown that a methoxy (B1213986) group on the indole nitrogen positively influences antiproliferative activity against cancer cell lines. mdpi.com While an unsubstituted N-1 position (bearing an N-H donor group) has been shown to enhance cytoprotective activity in some derivatives by promoting radical stabilization, strategic substitution is a common and effective method to fine-tune the pharmacological profile. mdpi.com

Table 1: Impact of N-1 Substitution on Biological Activity in Indole Analogues

| N-1 Substituent | Target/Activity | Observation | Reference |

|---|---|---|---|

| Methyl | (Parent Scaffold) | Baseline structure for comparison. | - |

| Methoxy | Antiproliferative | Positively influenced activity and selectivity. | mdpi.com |

| Ethyl-heterocycle | COX-2 Inhibition | Resulted in highly potent anti-inflammatory agents. | researchgate.net |

| Unsubstituted (H) | Cytoprotective | Promoted radical stabilization and enhanced activity. | mdpi.com |

Substitution at C-2, C-5, C-6, and other positions of the Indole Moiety

Modifications at the carbon atoms of the indole bicyclic system offer another avenue for creating structural diversity and optimizing biological function. Positions C-2, C-5, and C-6 are frequently targeted for substitution.

Structure-activity relationship (SAR) studies have provided valuable insights into the effects of substitutions at these positions. mdpi.com For example, the introduction of halogen atoms (F, Cl, Br) at the C-5 or C-7 position can enhance cytotoxicity against cancer cells. mdpi.com In the development of 2-(1H-indol-3-yl)quinazolin-4(3H)-one derivatives, a 5-iodo substitution resulted in a compound with a potent minimum inhibitory concentration (MIC) of 0.98 μg/mL against methicillin-resistant S. aureus (MRSA). nih.govresearchgate.net The presence of a methoxyl group at the C-5 position has also been linked to activity in the upregulation of tumor suppressor genes. mdpi.com Furthermore, introducing an aryl group, particularly one substituted with bromine, at either the C-3 or C-5 position has shown favorable results in tyrosine kinase inhibition. mdpi.com These findings underscore the principle that small modifications to the indole core can lead to significant changes in biological targeting and potency.

Table 2: Influence of Indole Ring Carbon Substitution on Biological Activity

| Position | Substituent | Target/Activity | Key Finding | Reference |

|---|---|---|---|---|

| C-5 | Iodo | Antibacterial (MRSA) | Potent activity with MIC of 0.98 μg/mL. | nih.govresearchgate.net |

| C-5 | Halogens (F, Cl, Br) | Anticancer | Enhanced cytotoxicity. | mdpi.com |

| C-5 | Methoxyl | Anticancer | Activity in upregulating tumor suppressor genes. | mdpi.com |

| C-5 | Bromo-aryl | Tyrosine Kinase Inhibition | Favorable inhibitory results. | mdpi.com |

Structural Diversification of the Butenone Side Chain

The α,β-unsaturated ketone (enone) system of the butenone side chain is a reactive and versatile functional group that plays a crucial role in the molecule's biological activity. Modifications to this chain can alter its reactivity, geometry, and ability to interact with target biomolecules.

Saturation of the Alkene Bond and its Influence on Activity

The double bond in the butenone linker confers rigidity and specific electronic properties to the molecule. Saturation of this alkene bond to yield a flexible butanone side chain can have a profound impact on biological activity. This modification removes the Michael acceptor capability of the enone system, which is often crucial for covalent interactions with biological targets, such as cysteine residues in enzymes. The loss of planarity and altered distance between the indole ring and the ketone group can also disrupt key binding interactions. While specific studies on the saturation of this compound were not detailed in the provided context, the importance of the enone moiety is a well-established principle in medicinal chemistry for related structures like chalcones, where the α,β-unsaturated system is often essential for activity.

Functionalization of the Ketone Group and Enone System (e.g., thiosemicarbazones, hydrazone derivatives)

The carbonyl group of the butenone chain is a prime site for derivatization. Condensation reactions with amine-containing nucleophiles can generate a wide array of analogues with distinct chemical properties and biological activities.

Thiosemicarbazones: These derivatives are formed by reacting the ketone with thiosemicarbazide (B42300). Thiosemicarbazones are known for their ability to act as chelating agents and have demonstrated a broad spectrum of pharmacological activities. who.intscirp.org The introduction of the thiosemicarbazone moiety (C=N-NH-C(=S)NH₂) replaces the carbonyl oxygen with a more complex, electron-rich system capable of forming multiple hydrogen bonds and coordinating with metal ions, which can be a critical aspect of their mechanism of action. nih.gov

Hydrazone Derivatives: Formed by the reaction of the ketone with hydrazines, hydrazones (C=N-NRR') are another important class of derivatives. researchgate.net The hydrazone linkage is present in many biologically active compounds and is valued for its role in tuning physicochemical properties. chula.ac.th Like thiosemicarbazones, hydrazones can engage in various non-covalent interactions and can be designed to hydrolyze under specific physiological conditions, potentially acting as prodrugs. The synthesis of hybrid thiosemicarbazone/hydrazone ligands has also been explored to create novel molecular architectures. mdpi.com

Table 3: Functionalization of the Ketone Group

| Derivative Class | Synthesized From | Key Structural Feature | Common Biological Activities | Reference |

|---|---|---|---|---|

| Thiosemicarbazones | Ketone + Thiosemicarbazide | C=N-NH-C(=S)NH₂ | Anti-inflammatory, Antiplatelet, Anticancer | who.intresearchgate.net |

| Hydrazones | Ketone + Hydrazine (B178648) | C=N-NRR' | Anticancer, Antimicrobial, Anticonvulsant | researchgate.netchula.ac.th |

Development of Hybrid Molecules Incorporating the Indole-Butenone Motif with Other Pharmacophores

Molecular hybridization is a powerful drug design strategy that involves covalently linking two or more distinct pharmacophoric units to create a single molecule with potentially enhanced affinity, improved selectivity, or a multi-target mechanism of action. nih.gov The indole-butenone scaffold serves as an excellent anchor for the development of such hybrid compounds.

Various bioactive moieties have been successfully hybridized with indole-containing structures. Examples include:

Quinoline: Indole-quinoline hybrids have been developed as novel antibacterial agents that target the bacterial proton motive force. nih.govresearchgate.net

Quinazolinone: The fusion of indole and quinazolinone scaffolds has led to the discovery of potent antibacterial agents, particularly against MRSA and Mycobacterium tuberculosis. nih.govresearchgate.net

Chalcone (B49325): Indole-chalcone hybrids have been synthesized and evaluated for their antiproliferative and antioxidant activities. mdpi.com

Triazole: N-((1-methyl-1H-indol-3-yl)methyl) acetamides containing a triazole ring have been designed as tubulin polymerization inhibitors for anticancer applications. rsc.org

Chloroquinoline: Enone- and chalcone-chloroquinoline hybrids have been investigated as antimalarial agents that are thought to inhibit hemozoin formation. nih.gov

Table 4: Examples of Hybrid Molecules Based on Indole Scaffolds

| Hybrid Partner | Resulting Hybrid Class | Primary Biological Target/Activity | Reference |

|---|---|---|---|

| Quinoline | Indole-Quinoline | Antibacterial (Proton Motive Force) | nih.govresearchgate.net |

| Quinazolinone | Indolylquinazolinone | Antibacterial (MRSA, M. tuberculosis) | nih.govresearchgate.net |

| Chalcone | Indole-Chalcone | Antiproliferative, Antioxidant | mdpi.com |

| Triazole | Indole-Triazole | Anticancer (Tubulin Polymerization Inhibitor) | rsc.org |

| Chloroquinoline | Enone-Chloroquinoline | Antimalarial (Hemozoin Inhibition) | nih.gov |

Indole-Pyrimidinone/Pyridine (B92270) Conjugates

The strategic fusion of indole and pyrimidinone or pyridine rings has led to the development of novel hybrid compounds with significant biological potential. The synthesis of these conjugates often leverages the reactivity of the indole nucleus, particularly at the C3 position, to introduce pyrimidine (B1678525) or pyridine moieties.

One established method for creating indole-pyrimidine hybrids involves the Biginelli condensation reaction. ijpsr.com This one-pot cyclocondensation typically utilizes an aldehyde (such as indole-3-carbaldehyde), a β-ketoester (like ethyl acetoacetate), and urea (B33335) or thiourea (B124793). ijpsr.com For instance, the reaction of indole-3-carbaldehyde, urea, and ethyl acetoacetate (B1235776) in the presence of a catalyst like zinc chloride yields an intermediate indole dihydropyrimidine. ijpsr.com This intermediate can be further functionalized. For example, refluxing with hydrazine hydrate (B1144303) can lead to the formation of 4-(1H-indol-3-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carbohydrazide, a key scaffold for further derivatization. ijpsr.com

Another approach to synthesizing indole-appended pyrimidines starts with 3-acetyl indole. This starting material can be converted into a chloroenal intermediate, which is then reacted with various amidines to produce the desired biheterocyclic systems. This method allows for the introduction of diverse substituents on the pyrimidine ring, offering a pathway to a library of novel compounds. richmond.edu The regiochemistry of the linkage between the indole and pyrimidine rings is a critical aspect of the synthesis, influencing the final properties of the molecule. richmond.edu

The following table summarizes a synthetic route to an indole-pyrimidinone derivative:

| Step | Reactants | Reagents/Conditions | Product |

| 1 | Indole | Dimethylformamide, Phosphorus oxychloride | Indole-3-carbaldehyde |

| 2 | Indole-3-carbaldehyde, Urea, Ethyl acetoacetate | Zinc chloride | Intermediate indole dihydropyrimidine |

| 3 | Intermediate indole dihydropyrimidine | Hydrazine hydrate, conc. Sulphuric acid (catalytic) | 4-(1H-indol-3-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carbohydrazide |

Indole-Thiazole Derivatives

The combination of indole and thiazole (B1198619) moieties has resulted in a class of derivatives with notable antimicrobial and other biological activities. The synthesis of these hybrids often involves the construction of the thiazole ring onto an indole scaffold.

A common synthetic strategy is the Hantzsch thiazole synthesis. This method can be adapted to create 4-(indol-3-yl)thiazoles. The process may start with the acylation of an indole with a haloacetyl chloride, such as chloroacetyl chloride, to produce a 3-(α-haloacyl)indole intermediate. nih.gov This intermediate is then reacted with a thiourea or thioamide derivative in the presence of a base to form the target 4-(indol-3-yl)thiazole-2-amines. nih.govresearchgate.net This approach allows for the introduction of various substituents on both the indole and thiazole rings by using appropriately substituted starting materials. nih.gov

For example, substituted indoles can be acylated with chloroacetic or α-chloropropionic acid chlorides. The resulting 3-(α-chloroacyl)indoles, upon heating with thiourea or its derivatives in methanol (B129727) with a base, are converted into the corresponding 4-(indol-3-yl)thiazole-2-amines in good yields. nih.govresearchgate.net Further modifications, such as acylation of the 2-amino group of the thiazole, can lead to a diverse range of 4-(indol-3-yl)thiazole acylamines. nih.gov

The following table outlines a general synthetic scheme for indole-thiazole derivatives:

| Step | Starting Material | Reagents and Conditions | Intermediate/Product |

| 1 | Substituted Indole | Chloroacetyl chloride or α-chloropropionic acid chloride, Pyridine, Toluene, 55–60 °C | 3-(α-chloroacyl)indole |

| 2 | 3-(α-chloroacyl)indole | Thiourea or substituted thiourea, KI, Na2CO3, absolute Methanol, reflux | 4-(indol-3-yl)thiazole-2-amine |

Some of the synthesized indole-thiazole derivatives have shown promising antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as antifungal properties. nih.govnih.gov

Indole-Quinazolinone Hybrid Systems

The design and synthesis of hybrid molecules incorporating both indole and quinazolinone scaffolds have been pursued to develop new therapeutic agents, particularly with anticancer potential. nih.gov These hybrid systems aim to combine the pharmacophoric features of both heterocyclic rings to enhance biological activity.

One design strategy involves linking the indole and quinazolinone moieties through an amide bond. nih.gov This approach is based on the observation that various indole-based amides can induce apoptosis, and the introduction of an amide at the C2 position of indole can lead to cytotoxicity through histone deacetylase (HDAC) inhibition. nih.gov By designing quinazolinone-based indolyl amides, researchers aim to create molecules with improved anti-proliferative activity. nih.gov The synthesis of these hybrids typically involves standard amide coupling reactions between an appropriately functionalized indole (e.g., with a carboxylic acid or acyl chloride) and a quinazolinone bearing an amino group, or vice versa. The nature and position of substituents on both the indole and the quinazolinone rings are crucial for the resulting biological activity. nih.gov

Indole-Chalcone Hybrids and Their Biological Significance

Indole-chalcone hybrids, which feature an indole ring linked to a chalcone framework (1,3-diphenyl-2-propen-1-one), represent a significant class of compounds with a broad spectrum of biological activities. nih.govmdpi.com The synthesis of these hybrids is most commonly achieved through the Claisen-Schmidt condensation. acs.orgnih.gov This reaction involves the base-catalyzed condensation of an indole-3-carboxaldehyde (B46971) with an appropriate acetophenone (B1666503) derivative, or conversely, a 3-acetylindole (B1664109) with a suitable aromatic aldehyde. nih.govresearchgate.net

A variety of catalysts and reaction conditions can be employed, including aqueous potassium hydroxide (B78521), piperidine, or even microwave-assisted synthesis, which can offer advantages in terms of reaction time and yield. researchgate.netpreprints.orgmdpi.com For instance, a one-pot microwave-assisted synthesis has been developed using a Boc-protected indole-3-carboxaldehyde and various acetophenones in ethanol (B145695) with a few drops of piperidine. mdpi.compreprints.org This method allows for the simultaneous condensation and deprotection of the Boc group, providing a facile and rapid route to the desired indole-chalcone hybrids. mdpi.compreprints.org

The biological significance of indole-chalcone hybrids is extensive, with research highlighting their potential as:

Analgesic and Anti-inflammatory Agents : Certain indole-chalcone hybrids have demonstrated significant central and peripheral antinociceptive activities, as well as anti-inflammatory effects in various in vivo models. nih.govacs.org

Antiproliferative Agents : Many indole-chalcone derivatives have been investigated for their anticancer properties. For example, some hybrids have shown selective activity against cancer cell lines such as human colorectal carcinoma (HCT116) and human leukemic T cells (Jurkat), while exhibiting low toxicity to non-cancerous cells. mdpi.comnih.govresearchgate.net

Antioxidant Agents : The antioxidant potential of these hybrids has also been explored, with some derivatives, particularly those bearing catechol or other hydroxyl substitutions, showing strong radical scavenging activity. mdpi.comnih.govresearchgate.net

The following table provides examples of indole-chalcone hybrids and their reported biological activities:

| Compound Structure Feature | Synthesis Method | Biological Activity Investigated | Reference |

| Indole scaffold with 3',4'-(methylenedioxy)acetophenone | Base-catalyzed Claisen-Schmidt condensation | Analgesic and anti-inflammatory | nih.gov, acs.org |

| 1-methoxyindole (B1630564) and catechol features | Base or acid-catalyzed Claisen-Schmidt reaction | Antiproliferative and antioxidant | mdpi.com, researchgate.net, nih.gov |

| α-cyano substituted indolyl bis-chalcones | Knoevenagel condensation | Antitumor (human breast cancer MCF7) | semanticscholar.org |

Bis-Indole Derivatives

Bis-indole compounds, characterized by two indole moieties typically linked by a methylene (B1212753) bridge at their C3 positions, are a class of molecules with significant biological properties. jchemlett.com The synthesis of these derivatives is often achieved through the electrophilic substitution reaction of indoles with carbonyl compounds, such as aldehydes and ketones, in the presence of a catalyst. jchemlett.comrjptonline.org

A variety of catalysts have been employed to facilitate this reaction, including protic acids, Lewis acids, and solid-supported catalysts. jchemlett.com The reaction involves the condensation of two equivalents of an indole with one equivalent of an aldehyde or ketone. jchemlett.com This method is versatile and allows for the synthesis of a wide range of bis-indole derivatives by varying the indole and carbonyl starting materials. mdpi.com For example, reacting indole with salicylaldehyde (B1680747) in the presence of a catalytic amount of glacial acetic acid under microwave irradiation provides a rapid and efficient route to 2-[bis(1H-indol-3-yl)methyl]phenol. jchemlett.com

Microwave-induced organic synthesis has emerged as a particularly effective method for obtaining bis-indole derivatives in shorter reaction times and often with improved yields compared to conventional heating methods. jchemlett.com This approach is also considered more environmentally friendly. nih.gov

The following table summarizes different catalytic systems used for the synthesis of bis-indole derivatives:

| Carbonyl Compound | Catalyst | Reaction Conditions | Product Type | Reference |

| Aromatic/Heteroaromatic Aldehydes | Various (e.g., Lewis acids, protic acids) | Varies (e.g., solvent-free, reflux) | Bis(indolyl)methanes | mdpi.com |

| Salicylaldehyde, Isatin, p-methoxybenzaldehyde | Glacial Acetic Acid | Microwave irradiation, solvent-free | Substituted bis-indole derivatives | jchemlett.com |

| Aromatic and Aliphatic Aldehydes | Taurine | Sonication in water | Bis(indolyl)methanes | nih.gov |

| Substituted Indoles and Carbonyl Compounds | - | Solvent-free, 90 °C | Bis(indolyl)methanes | mdpi.com |

Bis-indole derivatives have been reported to possess a range of biological activities, including antimicrobial, anti-inflammatory, and cytotoxic properties. jchemlett.com

Indole-Pyrrolidinone and Indazole Hybrids

The synthesis of hybrid molecules containing an indole nucleus fused or linked to other heterocyclic systems like pyrrolidinone and indazole has been an area of active research in medicinal chemistry.

Indole-Pyrrolidinone Hybrids: The construction of indole-pyrrolidinone systems can be approached through various synthetic strategies. One such method involves a chemoselective one-pot [3+2] cycloaddition reaction. For instance, the reaction of 3-cyanoacetyl indoles with 1,2-diaza-1,3-dienes can lead to the formation of pharmaceutically relevant indole-pyrrole hybrids. rsc.org This approach allows for the efficient construction of the pyrrole (B145914) ring system attached to the indole core.

Indole-Indazole Hybrids: Indazoles are bicyclic heterocyclic compounds that are isomeric with indoles. nih.gov The synthesis of indazole derivatives can be achieved through several methods, often involving the formation of the pyrazole (B372694) ring fused to a benzene (B151609) ring. nih.govorganic-chemistry.org The creation of indole-indazole hybrids can be envisioned through the coupling of pre-formed indole and indazole moieties or by constructing one heterocyclic system onto the other. For example, a multi-substituted cyclohexanone (B45756) derivative can be treated with hydrazine hydrate to form a tetrahydro-1H-indazole derivative, which could potentially be linked to an indole scaffold. jmchemsci.com The design of such hybrids aims to combine the pharmacological properties of both the indole and indazole ring systems, which are known to be present in a variety of biologically active compounds. nih.gov

Q & A

Q. What are the common synthetic routes for 4-(1-methyl-1H-indol-3-yl)but-3-en-2-one?

The compound is typically synthesized via aldol condensation or α,β-unsaturated ketone formation . For example:

- Aldol reactions : Reacting substituted indole aldehydes with acetone derivatives under basic or acidic conditions (e.g., NaOH or p-toluenesulfonic acid (p-TSA)) .

- Optimization : Reaction conditions (solvent, temperature, catalyst) significantly impact yield. For instance, p-TSA catalysis enhances reaction efficiency in indole-based systems .

Q. How is the structural identity of this compound validated?

Key methods include:

Q. What safety precautions are recommended during handling?

While specific safety data for this compound is limited, analogous α,β-unsaturated ketones require:

- Ventilation : To avoid inhalation of vapors.

- PPE : Gloves and goggles, as enones can react with nucleophiles (e.g., skin proteins) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

- Catalyst screening : Acidic catalysts (p-TSA) or organocatalysts may accelerate enone formation .

- Solvent selection : Polar aprotic solvents (DMF, DMSO) stabilize intermediates, while non-polar solvents reduce side reactions .

- Temperature control : Lower temperatures minimize decomposition of thermally labile indole moieties .

Q. How do structural modifications influence biological activity (e.g., enzyme inhibition)?

- Substituent effects : Electron-donating groups (e.g., methoxy) on the indole ring enhance interactions with enzymes like tyrosinase, as seen in analogs with melanogenesis modulation .

- Conformational studies : X-ray data reveals that planar butenone systems improve binding to hydrophobic enzyme pockets .

Q. How can conflicting biological activity data (e.g., inhibition vs. activation) be resolved?

- Assay cross-validation : Use orthogonal assays (e.g., enzymatic vs. cellular assays) to rule out false positives. For example, melanin synthesis assays in B16 cells vs. recombinant tyrosinase inhibition .

- Structural analogs : Compare activity of derivatives (e.g., 4-(3,4-dimethoxyphenyl)but-3-en-2-one) to identify pharmacophores .

Q. What computational tools are suitable for studying its interaction with biological targets?

Q. How can crystallization challenges be addressed for structural studies?

- Co-crystallization : Use stabilizing agents (PEGs) or co-solvents (DMSO) to improve crystal growth .

- Twinned data refinement : SHELXL software is robust for handling high-resolution or twinned datasets .

Methodological Guidance for Data Contradictions

Q. Resolving discrepancies in spectroscopic data

- Reproducibility : Ensure consistent sample preparation (e.g., drying to remove solvent traces).

- Cross-referencing : Compare NMR shifts with databases (PubChem) for indole derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.